molecular formula C16H15NO4 B5588589 methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No. B5588589
M. Wt: 285.29 g/mol
InChI Key: SLEMOXQZCBGDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 beta (GSK-3β), an enzyme that is involved in various cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves the inhibition of methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylateβ activity. methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylateβ is involved in the phosphorylation of various proteins, and its inhibition leads to the activation of several downstream signaling pathways. This activation has been shown to have beneficial effects in various disease models. Additionally, methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylateβ inhibition has been shown to promote neurogenesis and improve cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate have been extensively studied in various disease models. In preclinical studies, it has been shown to improve insulin sensitivity and glucose metabolism in diabetic models. Additionally, it has been shown to reduce inflammation and oxidative stress in animal models of Alzheimer's disease. The compound has also been shown to have anti-tumor effects in various cancer models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate in lab experiments is its high potency as a methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylateβ inhibitor. This allows for lower concentrations of the compound to be used, reducing the risk of non-specific effects. Additionally, the compound has been shown to have good bioavailability and pharmacokinetics in animal models. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.

Future Directions

There are several future directions for the research on methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate. One area of interest is its potential therapeutic applications in Alzheimer's disease. Further studies are needed to determine the optimal dosing and treatment duration for this compound in animal models. Additionally, studies are needed to investigate the long-term effects of methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylateβ inhibition on cognitive function and neurodegeneration in these models. Another area of interest is the potential anti-tumor effects of this compound. Further studies are needed to investigate the mechanisms of action and potential therapeutic applications in various cancer models. Overall, the research on methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is promising, and further studies are needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves a multi-step process that includes the reaction of 2-furylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid in the presence of triethylamine to yield the desired product. This synthesis method has been reported in various research articles, and the purity of the final product can be confirmed using analytical techniques such as NMR and HPLC.

Scientific Research Applications

Methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has been extensively studied for its potential therapeutic applications. One of the major areas of research is its role as a methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylateβ inhibitor. methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylateβ is a serine/threonine kinase that is involved in various signaling pathways, and its dysregulation has been implicated in several diseases such as Alzheimer's disease, diabetes, and cancer. Methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has shown promising results in preclinical studies as a methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylateβ inhibitor, and it has been suggested as a potential therapeutic agent for the treatment of these diseases.

properties

IUPAC Name

methyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-10-15(16(19)20-2)13-8-11(18)5-6-14(13)17(10)9-12-4-3-7-21-12/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEMOXQZCBGDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=CO3)C=CC(=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

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